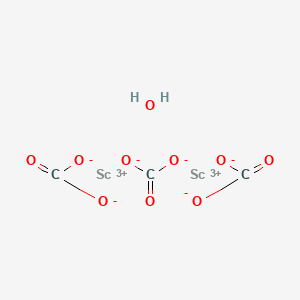

Scandium(III) Carbonate Hydrate

Übersicht

Beschreibung

Scandium(III) Carbonate Hydrate is a water-insoluble Scandium source that can easily be converted to other Scandium compounds, such as the oxide by heating (calcination) . Carbonate compounds also give off carbon dioxide when treated with dilute acids .

Synthesis Analysis

Scandium(III) Carbonate Hydrate can be synthesized through various methods, including precipitation, hydrothermal, and sol-gel methods. The characterization of the compound is typically done using techniques such as X-ray diffraction, Fourier-transform infrared spectroscopy, and thermal analysis.Molecular Structure Analysis

The molecular formula of Scandium(III) Carbonate Hydrate is C3H2O10Sc2 . The average mass is 269.939 Da and the mono-isotopic mass is 269.866058 Da .Chemical Reactions Analysis

In less acidic concentrated Scandium(III) aqueous solutions, the dimeric hydrolysis product, [Sc2 (µ-OH)2 (H2O)10]4+, is the predominating species with seven-coordinated Scandium(III) ions in a double hydroxo bridge and five terminal water molecules at a mean Sc–O bond distance of 2.145 Å .Physical And Chemical Properties Analysis

Scandium(III) Carbonate Hydrate has various physical and chemical properties. For instance, it has a specific density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and more .Wissenschaftliche Forschungsanwendungen

Structural Characterization and Hydration Studies

- Hydration and Structural Analysis : The hydration structure and dynamics of scandium(III) ions in both aqueous solutions and crystalline forms have been extensively studied using techniques such as X-ray absorption fine structure (XAFS), large-angle X-ray scattering (LAXS), and crystallography. These studies reveal the coordination numbers, bond distances, and geometric arrangements surrounding scandium(III) ions, contributing significantly to our understanding of scandium chemistry at the molecular level (Lindqvist-Reis, Persson, & Sandström, 2006) (Vchirawongkwin et al., 2012).

Extraction and Recovery Techniques

Recovery from Industrial Solutions : Innovative methods have been developed for the extraction of scandium compounds from various sources, including uranium In-Situ Recovery (ISR) solutions and bauxite residue, also known as red mud. These methods focus on achieving high purity scandium compounds through sorption, solvent extraction, and the development of new radiation cleaning technologies, which are crucial for the scalable production of scandium and its compounds for industrial applications (Kylyshkanov, Yaroshenko, & Khlebnikova, 2022).

Scandium Separation Technologies : Several studies have reported on the separation and purification of scandium from various matrices using solvent extraction, ion exchange, and related technologies. These studies explore the efficiency of different extractants and conditions for scandium recovery, highlighting the advancements in selective separation technologies for scandium over other elements (Wang & Cheng, 2011).

Catalysis and Material Science Applications

Catalytic Applications : Scandium compounds have shown promise in catalytic applications, such as the Friedel–Crafts alkylation of aromatic compounds with alkenes, facilitated by scandium(III) triflate in ionic liquids. This demonstrates the potential of scandium in enhancing chemical reactions, making it a valuable catalyst in organic synthesis (Song et al., 2000).

Synthesis of Nanocrystalline Powders : The microwave homogeneous precipitation approach has been employed to synthesize nanocrystalline Sc2O3 powder, showcasing scandium's role in producing advanced materials with potential applications in optics, electronics, and ceramics (Lv Bin et al., 2011).

Safety And Hazards

Zukünftige Richtungen

As for future directions, Scandium(III) Carbonate Hydrate could be further studied in various fields. For instance, its hydration in aqueous solution and crystalline hydrates could be studied by XAFS spectroscopy, large-angle X-ray scattering, and crystallography . Additionally, its potential applications in various industries could be explored.

Eigenschaften

IUPAC Name |

scandium(3+);tricarbonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.H2O.2Sc/c3*2-1(3)4;;;/h3*(H2,2,3,4);1H2;;/q;;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBDSVBJUAOGPNM-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].O.[Sc+3].[Sc+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2O10Sc2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Scandium(III) Carbonate Hydrate | |

CAS RN |

17926-77-1 | |

| Record name | 17926-77-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Cyclohexanesulfonyl)methyl]piperidine hydrochloride](/img/structure/B1473410.png)

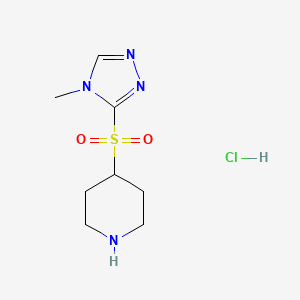

![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]cyclohexan-1-amine hydrochloride](/img/structure/B1473414.png)

![2-([2-(Piperidin-2-YL)ethyl]sulfanyl)pyrimidine hydrochloride](/img/structure/B1473416.png)

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1473418.png)

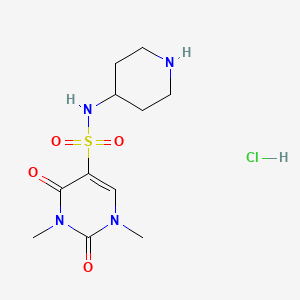

![5-[(4-aminopiperidin-1-yl)sulfonyl]-1,3-dimethylpyrimidine-2,4(1H,3H)-dione hydrochloride](/img/structure/B1473419.png)

![2-[(Furan-2-ylmethyl)sulfonylmethyl]pyrrolidine hydrochloride](/img/structure/B1473422.png)

![4-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]piperidine hydrochloride](/img/structure/B1473427.png)

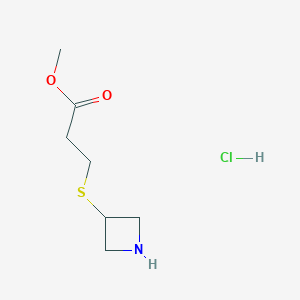

![Methyl 3-[(piperidin-4-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1473428.png)